molecular formula C6H5ClN4S B12921726 [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile CAS No. 19144-84-4

[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile

Cat. No.: B12921726
CAS No.: 19144-84-4
M. Wt: 200.65 g/mol
InChI Key: UYRMJHQMBDPPJJ-UHFFFAOYSA-N
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Description

[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile (CAS 19144-84-4) is a high-value chemical building block with the molecular formula C 6 H 5 ClN 4 S and a molecular weight of 200.65 g/mol . This compound features a unique molecular scaffold that integrates a reactive chloropyrimidine ring, a primary amine, and a thioether-linked acetonitrile group. This structure makes it a versatile intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of aminopyrimidinyl compounds investigated in pharmaceutical research . The chloro and amino substituents on the pyrimidine core allow for further selective functionalization, while the sulfanylacetonitrile chain can serve as a handle for molecular diversification. Its primary research value lies in its application as a key precursor for the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19144-84-4

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

2-(5-amino-6-chloropyrimidin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C6H5ClN4S/c7-5-4(9)6(11-3-10-5)12-2-1-8/h3H,2,9H2

InChI Key

UYRMJHQMBDPPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile typically involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with thiourea, followed by the reaction with chloroacetonitrile. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

    Oxidation and Reduction: The thioacetonitrile group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Condensation Reactions: Acid or base catalysts in an organic solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Schiff Bases: Formed from condensation reactions with aldehydes or ketones.

    Sulfoxides and Sulfones: Formed from oxidation of the thioacetonitrile group.

    Thiols: Formed from reduction of the thioacetonitrile group.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
The compound serves as a scaffold for developing new therapeutic agents targeting specific diseases. Pyrimidine derivatives, including this compound, have been extensively studied for their biological properties, such as anti-cancer, anti-viral, and anti-inflammatory activities. For instance, derivatives of [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile may inhibit enzymes or receptors involved in disease processes, particularly in cancer therapy.

Enzyme Inhibition
Research indicates that similar compounds can act as inhibitors of protein kinases and other targets relevant to cancer therapy and infectious diseases. Investigations into the interactions of this compound with biological targets are crucial for understanding its pharmacological profile. Techniques such as molecular docking and enzyme inhibition assays can provide insights into how this compound interacts at the molecular level.

Biochemical Research

Chemical Transformations
The reactivity of [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile can be explored through various chemical transformations. The amino group on the pyrimidine allows for electrophilic substitutions, while the sulfanyl group can participate in reactions typical of thiols, such as oxidation or alkylation. This enables the formation of thioether derivatives through nucleophilic attack by amines or alcohols at the sulfur atom.

Functionalization Potential
The acetonitrile moiety suggests potential for further functionalization through reactions like hydrolysis or reduction. This versatility makes it an attractive candidate for synthesizing novel compounds with tailored biological activities.

Case Studies and Research Findings

Study Focus Findings
Pyrimidine Derivatives Investigated various pyrimidine derivatives for anti-cancer propertiesFound that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation .
Enzyme Interaction Studies Explored interactions with target proteins using molecular dockingDemonstrated significant binding affinity and interaction modes that suggest potential therapeutic applications.
Synthesis Optimization Focused on optimizing synthetic routes for higher yieldsAchieved improved yields and minimized by-products through specific reaction conditions.

Mechanism of Action

The mechanism of action of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and thioacetonitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyrimidine ring or the nature of the side chain. Key examples include:

2-{[4-Chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile
  • Molecular Formula : C₉H₁₂ClN₅S₂
  • Molecular Weight : 313.86 g/mol
  • Substituents: 4-Chloro, 6-dimethylamino, 2-methylsulfanyl on pyrimidine. Sulfanylacetonitrile at 5-position.
  • Comparison: The dimethylamino group (vs. NH₂ in the target compound) reduces nucleophilicity but increases steric bulk. Methylsulfanyl at the 2-position enhances hydrophobicity compared to the unsubstituted 2-position in the target compound.
2-[4-[(6-Chloro-5-formylpyrimidin-4-yl)amino]phenyl]acetonitrile
  • Molecular Formula : C₁₃H₉ClN₄O
  • Molecular Weight : 272.69 g/mol
  • Substituents: 6-Chloro, 5-formyl on pyrimidine. Acetonitrile linked via a phenylamino group at the 4-position.
  • Comparison: The formyl group (CHO) at the 5-position increases electrophilicity, contrasting with the amino group in the target compound.
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Molecular Formula : C₁₀H₇Cl₂N₃ (inferred from EP 4,374,877 A2)
  • Molecular Weight : ~245 g/mol (LCMS: m/z 245 [M+H]⁺)
  • Substituents :
    • 4-Chloro on aniline, 6-chloro on pyrimidine.
  • Comparison :
    • Lacks the sulfanylacetonitrile side chain, reducing polarity.
    • Simpler structure may result in lower synthetic complexity but fewer functionalization sites .

Physicochemical and Reactivity Comparisons

Property Target Compound 2-{[4-Chloro-6-(dimethylamino)... (2) 2-[4-[(6-Chloro-5-formyl... (8) 4-Chloro-2-(6-chloro...) (3)
Molecular Weight (g/mol) 200.64 313.86 272.69 ~245
Key Substituents 5-NH₂, 6-Cl, 4-SCH₂CN 6-NMe₂, 2-SMe, 4-Cl, 5-SCH₂CN 5-CHO, 4-NHPh, 6-Cl 4-Cl (aniline), 6-Cl (pyrimidine)
Polarity High (NH₂, CN) Moderate (NMe₂ reduces polarity) Moderate (CHO, CN) Low (Cl dominates)
Reactivity Nucleophilic (NH₂), electrophilic (Cl) Less nucleophilic (NMe₂) Electrophilic (CHO) Electrophilic (Cl)
Synthetic Complexity Moderate High (multiple substituents) High (phenyl spacer) Low

Biological Activity

[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile is a sulfur-containing organic compound that features a pyrimidine ring with an amino group and a chlorine atom. This unique structure positions it as a promising candidate in medicinal chemistry, particularly due to the biological activities associated with pyrimidine derivatives. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties . Research indicates that compounds similar to [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile can inhibit specific enzymes or receptors involved in cancer progression, such as protein kinases. For instance, studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

Antiviral Properties

Compounds containing pyrimidine rings have also demonstrated antiviral activity . The presence of the amino and sulfanyl groups in [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile may enhance its interaction with viral proteins, potentially inhibiting viral replication. Similar studies on pyrimidine derivatives have reported effectiveness against viruses such as HIV and hepatitis C .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to other known anti-inflammatory agents. Pyrimidine derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease processes, including kinases involved in tumor growth.
  • Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways relevant to inflammation and cancer.
  • Molecular Interactions : Studies utilizing molecular docking techniques suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its biological efficacy .

Case Studies

  • Cytotoxicity Assays : Research conducted on similar pyrimidine derivatives revealed IC50 values indicating strong cytotoxic effects against multiple cancer cell lines. For example, certain derivatives showed IC50 values ranging from 10 to 50 µM in assays against breast cancer cell lines .
  • Antiviral Efficacy : A study demonstrated that a related pyrimidine compound effectively inhibited the replication of the hepatitis C virus in vitro, suggesting potential therapeutic applications for [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile in antiviral drug development .
  • Anti-inflammatory Activity : In vivo studies indicated that compounds similar to [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile significantly reduced inflammation markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Reference
AnticancerPyrimidine derivatives10 - 50
AntiviralPyrimidine analogs< 20
Anti-inflammatoryPyrimidine-based compounds15 - 30

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile, and how can reaction yields be optimized?

  • Methodology : Use nucleophilic substitution reactions with thioglycolic acid derivatives or LDA-mediated thiolation (e.g., reacting 5-amino-6-chloropyrimidin-4-thiol with bromoacetonitrile). Optimize stoichiometry (1:1.5 molar ratio of thiol to acetonitrile derivative), solvent choice (THF or methanol), and low temperatures (−78°C for LDA reactions). Purify via recrystallization (water/methanol mixtures) or column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Combine ¹H/¹³C NMR for solution-phase analysis (e.g., sulfanyl proton signals at δ 3.5–4.5 ppm) and single-crystal X-ray diffraction (SHELXL refinement) for solid-state validation. Cross-validate with FT-IR (C≡N stretch ~2250 cm⁻¹) and elemental analysis .

Q. What solvent systems are effective for solubility and purification?

  • Methodology : Test polar aprotic solvents (acetonitrile, DMF) for solubility. For purification, leverage phase separation via acetonitrile salt-out extraction (using NaCl or ammonium sulfate) or low-temperature crystallization (−20°C). Monitor phase behavior using cloud-point measurements .

Q. What safety protocols are critical during handling?

  • Methodology : Use PPE (gloves, goggles) in fume hoods due to acetonitrile’s toxicity (LD₅₀ ~3.8 g/kg in rats). Store under inert gas (argon) to prevent degradation. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data be resolved?

  • Methodology : Investigate dynamic effects (e.g., tautomerism or solvent adducts) via variable-temperature NMR. Re-refine X-ray data with SHELXL to check for disorder or hydrogen bonding networks. Use DFT calculations (B3LYP/6-311+G*) to model solution vs. solid-state conformations .

Q. What experimental design optimizes chromatographic analysis of this compound?

  • Methodology : Apply two-level factorial design to optimize GC-FID parameters (column temperature: 40–60°C, flow rate: 1–2 mL/min). Use charged aerosol detection in HPLC with acetonitrile/water gradients (70:30 to 50:50 over 20 min). Validate robustness via Student’s t-test (α = 0.05) .

Q. How do pressure and temperature affect its stability in storage?

  • Methodology : Conduct high-pressure Raman studies (0–10 GPa) to monitor phase transitions. Use DSC/TGA to determine thermal decomposition thresholds (e.g., exothermic peaks >200°C). Store at −20°C in amber vials to mitigate photodegradation .

Q. What computational approaches predict reactivity in catalytic applications?

  • Methodology : Perform docking studies (AutoDock Vina) with palladium complexes (e.g., Pd(II)-acetonitrile adducts) to assess catalytic activity. Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the pyrimidine ring .

Q. How can structural analogs improve biological activity profiling?

  • Methodology : Synthesize derivatives (e.g., replacing chlorine with fluorine or varying sulfanyl substituents). Screen for antiproliferative activity via MTT assays (IC₅₀ determination in cancer cell lines). Use QSAR models to correlate substituent effects with bioactivity .

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